3-Methyl-1,4-dinitropyrazole
Overview
Description
3-Methyl-1,4-dinitropyrazole is a nitrogen-rich heterocyclic compound that belongs to the class of dinitropyrazoles. These compounds are known for their high energy density and are often explored for their potential applications in energetic materials. The presence of nitro groups in the pyrazole ring enhances its energetic properties, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1,4-dinitropyrazole can be synthesized starting from 3-nitropyrazole. The synthesis involves nitration and methylation steps. The nitration of 3-nitropyrazole is typically carried out using a nitrating mixture, such as a combination of nitric acid and sulfuric acid, under controlled temperature conditions. The methylation is then achieved using methylating agents like dimethyl carbonate in the presence of a base such as anhydrous potassium carbonate .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The reaction temperature, time, and molar ratios of reactants are carefully controlled to achieve the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,4-dinitropyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Cine-substitution reactions are common, where nucleophiles replace one of the nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like ethyl 2-mercaptoacetate or glycine ethyl ester are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1,4-dinitropyrazole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is investigated for its use in high-energy materials and explosives due to its high energy density and stability
Mechanism of Action
The mechanism of action of 3-Methyl-1,4-dinitropyrazole involves its interaction with molecular targets through its nitro groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s energetic properties are attributed to the release of a significant amount of energy upon decomposition, primarily forming nitrogen gas .
Comparison with Similar Compounds
- 3,4-Dinitropyrazole
- 1,3-Dinitropyrazole
- 3,5-Dinitropyrazole
Comparison: 3-Methyl-1,4-dinitropyrazole is unique due to the presence of a methyl group at the 3-position, which influences its reactivity and stability. Compared to its isomers, it exhibits different thermal stability and sensitivity properties. For instance, 3,4-dinitropyrazole and 1,3-dinitropyrazole have higher densities and different melting and decomposition points .
Properties
IUPAC Name |
3-methyl-1,4-dinitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-3-4(7(9)10)2-6(5-3)8(11)12/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMOJNIVOCPMIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398441 | |
Record name | 3-methyl-1,4-dinitropyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62563-09-1 | |
Record name | 3-methyl-1,4-dinitropyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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